Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate
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Overview
Description
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a brominated pyrimidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Scientific Research Applications
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as receptors, enzymes, and other proteins . These interactions can lead to changes in cellular processes and can have therapeutic effects.
Mode of Action
It is known that brominated compounds often act by forming covalent bonds with their targets, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the specific nature of the target and the compound.
Biochemical Pathways
Brominated compounds can affect a wide range of biochemical pathways, depending on their specific targets . These effects can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
The compound’s predicted density is 1451±006 g/cm3, and its predicted boiling point is 4741±400 °C . These properties can influence the compound’s bioavailability and its distribution within the body.
Result of Action
The compound’s interactions with its targets can lead to changes in cellular processes, which can have therapeutic effects .
Action Environment
The action of Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound’s predicted boiling point suggests that it may be stable at normal body temperatures . .
Safety and Hazards
As with any chemical compound, handling “Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate” would require appropriate safety measures. The specific hazards would depend on its properties, but one could expect that it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method involves the reaction of 5-bromo-2,4-dioxopyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetate
- Tert-butyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate
- Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate
Uniqueness
Tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions with biological targets, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBVGFPZKBOSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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